molecular formula C19H21F3N4O2 B2369265 2-Methyl-4-[4-(2-phenoxypropanoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 1775492-26-6

2-Methyl-4-[4-(2-phenoxypropanoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No. B2369265
CAS RN: 1775492-26-6
M. Wt: 394.398
InChI Key: BBQDRDOKHBRRJC-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-(2-phenoxypropanoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential use in the development of new drugs due to its unique structure and properties.

Scientific Research Applications

DNA Binding and Cellular Applications

The synthetic dye Hoechst 33258, known for its strong binding to the minor groove of double-stranded B-DNA, provides a basis for understanding how derivatives of complex molecules might interact with DNA. This interaction specificity has led to its widespread use as a fluorescent DNA stain in cellular biology, including chromosome and nuclear staining and flow cytometry. Such derivatives can also serve as starting points for rational drug design, particularly in the context of developing radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Antimicrobial and Anticancer Research

Phenothiazines and their derivatives have shown promising biological activities in vitro and in vivo, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, and trypanocidal properties. These activities result from the compounds' interactions with biological systems, highlighting the potential of phenothiazine cores as pharmacophoric moieties for developing new compounds with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).

Piperazine Derivatives in Drug Development

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design due to its presence in various therapeutic drugs, such as antipsychotics, antidepressants, anticancer, and antiviral agents. The modification of the piperazine nucleus can lead to significant differences in the medicinal potential of resultant molecules, showcasing the flexibility of this scaffold in discovering drug-like elements for diverse diseases (Rathi, Syed, Shin, & Patel, 2016).

Pyrimidine-Triazine Hybrid Derivatives

Hybridization of pyrimidine and triazine has shown synthetic feasibility along with a plethora of potent biological activities, such as anticonvulsant, antiviral, anti-inflammatory, and analgesic effects. This highlights the importance of combining these scaffolds for enhancing therapeutic effects, providing insights for medicinal chemists to explore this hybrid further (Asgaonkar, Patil, Pradhan, Tanksali, & Jain, 2022).

properties

IUPAC Name

1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2-phenoxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-13(28-15-6-4-3-5-7-15)18(27)26-10-8-25(9-11-26)17-12-16(19(20,21)22)23-14(2)24-17/h3-7,12-13H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQDRDOKHBRRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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